7-Bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one
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Overview
Description
7-Bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinolinones. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethoxybenzaldehyde and 7-bromo-2,3-dihydroquinolin-4(1H)-one.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce various substituted quinolinones.
Scientific Research Applications
7-Bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one: Lacks the bromine atom but shares a similar core structure.
7-Chloro-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one: Similar structure with a chlorine atom instead of bromine.
7-Fluoro-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one: Contains a fluorine atom in place of bromine.
Uniqueness
The presence of the bromine atom in 7-Bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one can influence its reactivity and biological activity, making it unique compared to its analogs. Bromine atoms can participate in specific interactions, such as halogen bonding, which can affect the compound’s properties and applications.
Properties
CAS No. |
882854-43-5 |
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Molecular Formula |
C17H16BrNO3 |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
7-bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C17H16BrNO3/c1-21-15-4-3-5-16(22-2)17(15)13-9-14(20)11-7-6-10(18)8-12(11)19-13/h3-8,13,19H,9H2,1-2H3 |
InChI Key |
GCDCKNDEFSQREQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2CC(=O)C3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
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